![molecular formula C10H6F4O3 B1341761 4-Fluoro-3-(trifluoromethoxy)cinnamic acid CAS No. 886501-38-8](/img/structure/B1341761.png)
4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Overview
Description
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6F4O3. It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the aromatic ring.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethoxy)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can modulate the expression of genes involved in detoxification processes, thereby affecting the overall metabolic state of the cell . Additionally, it has been reported to impact the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either competitive or non-competitive inhibition, depending on the enzyme isoform . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . In in vitro studies, the long-term exposure of cells to this compound has been shown to alter cellular metabolism and gene expression profiles, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings to achieve the desired biochemical outcomes without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . The metabolic flux of this compound and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamic acid derivative into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of cinnamic acid, including 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, exhibit significant antioxidant and anti-inflammatory activities. A study demonstrated that such compounds can inhibit oxidative stress and reduce inflammation markers in biological systems. For instance, the compound showed a dose-dependent inhibition of lipoxygenase activity, which is crucial in inflammatory pathways .
Case Study: Neuroprotective Effects
A notable study investigated the neuroprotective effects of related cinnamic acid derivatives on mitochondrial function in rat models. The findings revealed that these compounds could enhance mitochondrial activity, thereby improving cognitive functions potentially impaired by oxidative stress. Specifically, doses of 20 mg/kg resulted in a significant increase in ATP production and reduced markers of apoptosis .
Material Science
Synthesis and Polymer Applications
This compound can be utilized in the synthesis of various polymers due to its unique chemical structure, which allows for modifications that enhance material properties. The compound serves as a building block for creating fluorinated polymers that exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts .
Data Table: Properties of Fluorinated Polymers
Property | Non-Fluorinated Polymer | Fluorinated Polymer (with this compound) |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Mechanical Strength | Moderate | Enhanced |
UV Resistance | Low | High |
Agricultural Chemistry
Pesticidal Activity
Recent studies have explored the potential use of this compound as a pesticide. Its structural characteristics suggest it may disrupt biochemical pathways in pests, leading to effective pest management solutions without harming beneficial insects .
Case Study: Efficacy Against Agricultural Pests
In trials conducted on common agricultural pests, compounds similar to this compound demonstrated significant mortality rates at low concentrations, indicating its potential as an eco-friendly pesticide alternative.
Analytical Chemistry
Chromatographic Applications
The compound is also used as a standard in chromatographic methods due to its well-defined spectral properties. Its stability and distinct retention times make it suitable for use in high-performance liquid chromatography (HPLC) applications, particularly in analyzing complex mixtures .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)cinnamic acid
- 4-(Trifluoromethoxy)cinnamic acid
- 3-Fluoro-4-(trifluoromethoxy)cinnamic acid
Uniqueness
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity, while the trifluoromethoxy group can influence its lipophilicity and bioavailability .
Biological Activity
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a fluorinated derivative of cinnamic acid, known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features that enhance its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, and mechanisms of action.
Chemical Structure and Properties
This compound possesses a distinctive structure characterized by the presence of fluorine and trifluoromethoxy groups. These modifications significantly influence its chemical behavior and biological interactions.
The compound plays a significant role in modulating enzyme activities. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. Depending on the specific enzyme, this interaction can lead to either inhibition or activation of enzymatic activity.
Cellular Effects
The biological effects of this compound vary based on cell type and concentration. In hepatocytes, for instance, it can modulate gene expression related to detoxification processes, impacting overall cellular metabolism.
Table 1: Summary of Cellular Effects
Cell Type | Effect | Mechanism |
---|---|---|
Hepatocytes | Modulation of detoxification genes | Gene expression alteration |
THP1-Blue™ cells | Anti-inflammatory potential | NF-κB pathway modulation |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interactions : Binding to cytochrome P450 enzymes can cause competitive or non-competitive inhibition, affecting metabolic pathways.
- Cell Signaling Modulation : Influences various signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through specific signaling cascades.
Temporal and Dosage Effects
Research indicates that the stability and degradation of this compound are minimal under ambient conditions. Dosage studies in animal models reveal that low doses exhibit minimal toxicity while effectively modulating biochemical pathways without significant adverse effects.
Table 2: Dosage Effects in Animal Models
Dosage (mg/kg) | Observed Effect | Toxicity Level |
---|---|---|
1 | Minimal metabolic change | Low |
10 | Significant pathway modulation | Moderate |
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, a derivative with similar structural features demonstrated a minimum inhibitory concentration (MIC) against MRSA isolates that was lower than that of commonly used antibiotics like ampicillin .
Table 3: Antimicrobial Activity
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Ampicillin | 45.8 | MRSA |
In addition to antimicrobial effects, this compound has shown potential anticancer properties by inducing apoptosis in various cancer cell lines through modulation of signaling pathways related to cell survival.
Case Studies and Research Findings
A study investigating a series of fluorinated cinnamic acid derivatives found that compounds similar to this compound exhibited enhanced anti-inflammatory activity compared to their parent structures. These compounds were able to attenuate lipopolysaccharide-induced NF-κB activation more effectively than traditional cinnamic acids .
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYJIQXFVDXRLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202283 | |
Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-38-8 | |
Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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